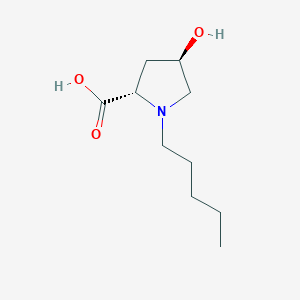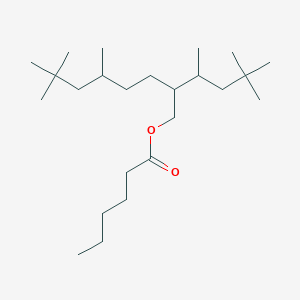
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is a synthetic organic compound known for its unique structural properties. It is a branched-chain fatty acid ester, which finds applications in various fields due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol and hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and corresponding carboxylic acids.
Reduction: 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and cosmetic products due to its stability and desirable physical properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl acetate
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl butyrate
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
CAS No. |
90441-68-2 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] hexanoate |
InChI |
InChI=1S/C24H48O2/c1-10-11-12-13-22(25)26-18-21(20(3)17-24(7,8)9)15-14-19(2)16-23(4,5)6/h19-21H,10-18H2,1-9H3 |
InChI Key |
GEOGPZYICSSGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
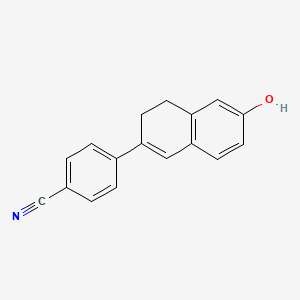
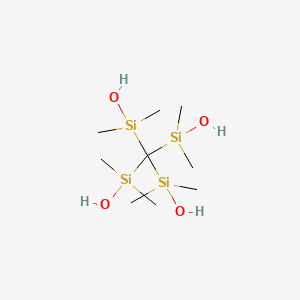
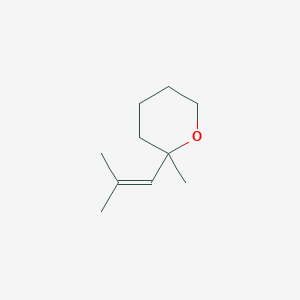
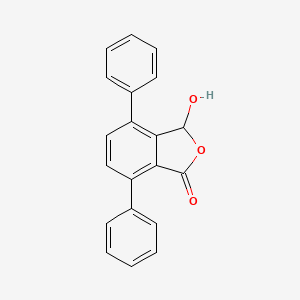
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
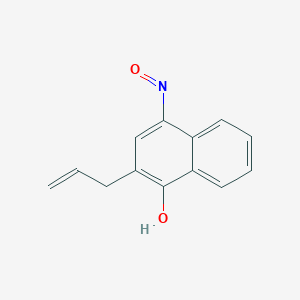
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
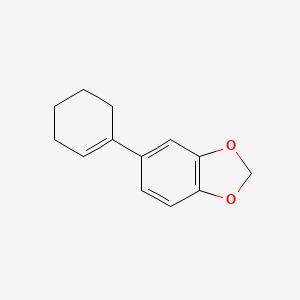
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
